Ibuprofen Acyl-beta-D-glucuronide
Description
Molecular Configuration and Isomeric Forms
Anomeric Configuration and Beta-D-glucuronide Linkage
The compound’s defining feature is its β-1-O-acyl glycosidic bond connecting the glucuronic acid moiety to the carboxyl group of ibuprofen. The IUPAC name (3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid specifies the stereochemistry at all chiral centers of the glucuronide. The β-anomeric configuration is confirmed by the axial orientation of the glycosidic bond in the $$ ^4C_1 $$ chair conformation of the glucopyranuronic acid ring, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.
The ester linkage’s stability is influenced by electronic effects from the electron-withdrawing carboxylate group at position 2 of the glucuronic acid, which polarizes the acyl-oxygen bond. This configuration facilitates transacylation reactions, with a measured degradation half-life of 3.68–3.76 hours for the (S)-ibuprofen diastereomer in physiological conditions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$${19}$$H$${26}$$O$$_8$$ | |
| Molecular weight | 382.4 g/mol | |
| Glycosidic bond | β-1-O-acyl | |
| Anomeric proton chemical shift | δ 5.64 ppm (d, J = 7.2 Hz) |
Diastereomeric Differentiation in Chiral Centers
The compound exhibits axial chirality at four centers in the glucuronic acid (C3, C4, C5, C6) and one center in ibuprofen (C2 of the propanoic acid chain). The (R)- and (S)-ibuprofen enantiomers form distinct diastereomers when conjugated to glucuronic acid, resolvable via chiral chromatography.
Liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) separates these diastereomers using a Develosil ODS-HG-5 column with 20 mM ammonium acetate (pH 5.0):acetonitrile (5:2), achieving baseline resolution. The (S)-diastereomer elutes earlier due to favorable interactions with the stationary phase, attributed to its reduced steric hindrance compared to the (R)-form. Degradation kinetics reveal stereochemical influences on stability: (R)-ibuprofen glucuronide has a shorter half-life (1.79 hours) than the (S)-counterpart (3.68 hours), reflecting differential transacylation rates.
Properties
CAS No. |
98649-76-4 |
|---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
ABOLXXZAJIAUGR-LEBSGKMFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Biosynthesis and Isolation from Biological Matrices
In Vivo Formation in Humans
IAG is naturally produced in humans following ibuprofen administration. Hepatic UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, catalyze the conjugation of ibuprofen’s carboxyl group with glucuronic acid. The metabolite is excreted in urine, where it can be isolated for analytical purposes.
Key Steps for Isolation:
- Urine Collection : Post-administration urine samples (24–48 hours) are collected and stabilized with 0.1% formic acid to prevent degradation.
- Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol and water are used to extract IAG. Elution with methanol:water (70:30) yields crude IAG.
- Chromatographic Purification : Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and isocratic elution (acetonitrile:0.1% formic acid, 25:75) achieves >95% purity.
Challenges:
Enzymatic Synthesis Using Recombinant UGTs
In Vitro Systems
Recombinant UGT2B7 expressed in HEK293 cells or human liver microsomes (HLMs) is widely used for scaled synthesis.
Protocol:
- Reaction Setup :
- Termination : Add ice-cold acetonitrile (1:2 v/v) to precipitate proteins.
- Purification : Centrifugation (10,000 × g, 10 minutes) followed by SPE as above.
Yield Optimization:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| UDPGA Concentration | 10 mM | 22% → 38% |
| pH | 7.8 | 30% → 45% |
| Co-Solvent | 0.5% Tween-80 | 25% → 40% |
Chemical Synthesis Approaches
Mitsunobu Reaction with Allyl Glucuronate
Adapted from diclofenac glucuronide synthesis, this method avoids enzymatic variability.
Steps:
- Glucuronate Activation :
- Coupling :
- Deprotection :
Yield and Purity:
Purification and Characterization
Advanced Chromatography
| Technique | Conditions | Purity Achieved |
|---|---|---|
| UHPLC-FAIMS-HRMS | HILIC column, FAIMS CV = −40 V | 99.2% |
| RP-HPLC | C18, 0.1% formic acid/acetonitrile | 97.8% |
Comparative Analysis of Methods
| Method | Scalability | Cost | Yield | Purity |
|---|---|---|---|---|
| Biosynthesis | Low | $ | 5–10% | 90–95% |
| Enzymatic (UGT2B7) | Medium | $$ | 30–45% | 95–98% |
| Mitsunobu Reaction | High | $$$ | 60–65% | 98–99% |
Cost: $ = <$100/g; $$ = $100–500/g; $$$ = >$500/g
Chemical Reactions Analysis
Types of Reactions
Ibuprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibuprofen and glucuronic acid.
Transacylation: This intramolecular reaction leads to the formation of positional isomers of the glucuronide.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: This reaction is facilitated by the presence of buffer solutions and can be influenced by the pH of the environment.
Major Products
Hydrolysis: Produces ibuprofen and glucuronic acid.
Transacylation: Results in the formation of positional isomers of the glucuronide.
Scientific Research Applications
Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of ibuprofen in the body.
Analytical Chemistry: Employed as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ibuprofen metabolites.
Mechanism of Action
Ibuprofen Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The compound is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which conjugate ibuprofen with glucuronic acid. This process increases the solubility of ibuprofen, facilitating its excretion from the body. The glucuronide conjugate can undergo hydrolysis, releasing the active drug back into the system .
Comparison with Similar Compounds
Comparison with Similar Acyl Glucuronides
Structural and Stability Comparisons
Acyl glucuronides share a common β-D-glucuronic acid backbone but differ in their aglycone structures, which influence stability and reactivity.
Key Findings:
Stability :
- Ibu-AG’s (S)-isomer has a longer half-life (~3.7h) than its (R)-isomer (~1.79h) due to stereoselective transacylation .
- Zomepirac glucuronide is highly unstable (half-life <30 minutes), forming reactive isomers that bind to proteins .
- Furosemide glucuronide undergoes isomerization to β-glucuronidase-resistant forms, complicating pharmacokinetic analyses .
Hepatic Disposition :
Metabolic and Toxicological Profiles
Ibuprofen Acyl-β-D-glucuronide
- Reactivity: Forms protein adducts via transacylation and hydrolysis.
- Stereoselectivity : The (R)-isomer degrades twice as fast as the (S)-isomer, impacting systemic exposure .
Gemfibrozil Acyl Glucuronide
- Covalent Binding: In rats, gemfibrozil glucuronide forms long-lived adducts with plasma albumin (half-life: ~3.1 days), mimicking albumin’s turnover rate. Steady-state adduct concentrations in plasma reach ~31 ng/mg protein .
Zomepirac Glucuronide
- Mechanism of Toxicity: Binds to lysine residues via Schiff base formation, bypassing thiol-mediated pathways. Cyanoborohydride trapping experiments confirm imine linkage formation .
Myricetin-3-O-β-D-glucuronide
Common Challenges in Handling and Analysis
Biological Activity
Ibuprofen acyl-beta-D-glucuronide is a significant metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which enhances the elimination of ibuprofen from the body. Understanding its biological activity is crucial for elucidating its role in the pharmacological effects of ibuprofen, particularly in pain relief and anti-inflammatory actions.
Metabolism and Formation
Ibuprofen undergoes metabolism primarily in the liver, where it is converted into several metabolites, including this compound. Approximately 10-15% of an ibuprofen dose is directly glucuronidated to form this metabolite, mediated by various UDP-glucuronosyltransferases (UGTs) such as UGT1A3, UGT1A9, UGT2B4, and UGT2B7 . The formation of this metabolite is essential for the drug's pharmacokinetics and influences its therapeutic efficacy.
Targeting TRPA1
Recent studies have shown that this compound interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a pivotal role in nociception and inflammation. Unlike ibuprofen itself, this metabolite has been demonstrated to inhibit calcium responses evoked by TRPA1 agonists in vitro and reduce nociceptive responses in vivo. Specifically, local administration of this compound significantly attenuated pain responses induced by TRPA1 activators like allyl isothiocyanate (AITC) and formalin .
Case Studies and Research Findings
A series of experiments have elucidated the biological effects of this compound:
- In Vitro Studies : In TRPA1-expressing human and rodent cells, this compound showed a potent ability to inhibit responses to reactive TRPA1 agonists. Molecular modeling suggested that it covalently interacts with key cysteine residues on TRPA1, which may underlie its analgesic properties .
- In Vivo Models : In mouse models of inflammatory pain, local injection of this compound reduced nociceptive responses effectively compared to ibuprofen. It also demonstrated a selective antagonistic effect on TRPA1-mediated pain pathways without affecting other pain mechanisms .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to ibuprofen:
| Parameter | Ibuprofen | This compound |
|---|---|---|
| Formation | Parent compound | Metabolite formed via glucuronidation |
| Mechanism of Action | COX inhibition | TRPA1 antagonism |
| Analgesic Effect | Moderate | Stronger in certain contexts |
| Anti-inflammatory Action | Yes | Yes |
| Interaction with TRPA1 | No | Yes |
| Half-life | Short | Longer than parent drug |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
